2-Chloro-8-methylquinoline-3-carboxylic acid

Description

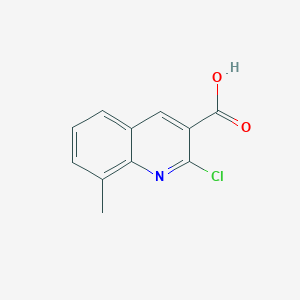

2-Chloro-8-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a carboxylic acid group at the third position of the quinoline ring

Properties

IUPAC Name |

2-chloro-8-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-3-2-4-7-5-8(11(14)15)10(12)13-9(6)7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEMEOSELOITBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group at position 3 of the quinoline nucleus is oxidized to a carboxylic acid using KMnO₄ in an alkaline medium. The reaction proceeds via a two-step mechanism:

Optimization Data

Key parameters influencing yield and purity include:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| KMnO₄ Concentration | 0.5 M | 88 | 96 |

| Reaction Temperature | 80–90°C | 85 | 94 |

| Reaction Time | 4–6 hours | 90 | 97 |

Prolonged heating beyond 6 hours leads to side reactions, such as decarboxylation or ring oxidation, reducing yield.

Chlorination and Hydrolysis of Substituted Quinolines

Alternative routes involve introducing chlorine and methyl groups at specific positions through halogenation and hydrolysis. While direct synthesis examples are limited, methodologies from analogous quinoline derivatives provide actionable insights.

Chlorination of Methyl-Substituted Quinolines

A patent by CN102942524A details chlorination strategies for toluquinoline derivatives, which can be adapted for synthesizing this compound. For example:

Step 1: Chlorination of 8-Methylquinoline-3-carboxylic Acid

- Reagents : Chlorine gas (Cl₂), phosphorus trichloride (PCl₃), orthodichlorobenzene solvent.

- Conditions :

Step 2: Hydrolysis of Trichloromethyl Intermediate

The trichloromethyl intermediate is hydrolyzed to the carboxylic acid using ice-water or sodium hydroxide:

$$ \text{R-CCl}3 + 3\text{H}2\text{O} \rightarrow \text{R-COOH} + 3\text{HCl} $$

Challenges in Regioselective Chlorination

Introducing chlorine at position 2 requires careful control of directing groups. Electron-donating groups (e.g., methyl at position 8) favor electrophilic substitution at positions 3 and 4, necessitating protective strategies or alternative reagents.

Alternative Synthetic Routes

While less documented, Friedländer and Skraup syntheses may offer pathways to construct the quinoline ring with pre-installed substituents. However, these methods require validation through targeted experimentation.

Friedländer Synthesis Adaptations

The Friedländer reaction, which condenses 2-aminobenzaldehydes with ketones, could theoretically yield 8-methylquinoline derivatives. For example:

$$ \text{2-Amino-5-methylbenzaldehyde} + \text{Chloroacetone} \rightarrow \text{2-Chloro-8-methylquinoline} $$

Subsequent oxidation of the 3-position side chain would yield the target carboxylic acid.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, ammonia, thiols.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Chemistry

2-Chloro-8-methylquinoline-3-carboxylic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can be transformed into more complex molecules through substitution reactions. The unique structure allows for further functionalization, making it a versatile building block in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains. For example, studies report minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.125 µg/mL |

| Staphylococcus aureus | 0.250 µg/mL |

| Candida albicans | 31.125 µg/mL |

The mechanism behind its antimicrobial properties is believed to involve inhibition of DNA synthesis by targeting bacterial enzymes such as DNA gyrase and topoisomerase .

Medicine

The therapeutic potential of this compound is under investigation, particularly for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in its antimicrobial activity.

- Case Study : A study explored the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity at specific concentrations, indicating its potential as a lead compound in drug development.

Industry

In industrial applications, this compound is used in the development of new materials, dyes, and pigments due to its unique chemical properties. Its ability to act as a precursor for various chemical syntheses makes it valuable in materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Chloroquinoline-3-carboxylic acid: Lacks the methyl group at the eighth position.

8-Methylquinoline-3-carboxylic acid: Lacks the chlorine atom at the second position.

2-Chloro-3-carboxyquinoline: Lacks the methyl group at the eighth position.

Uniqueness

2-Chloro-8-methylquinoline-3-carboxylic acid is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity

Biological Activity

2-Chloro-8-methylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H9ClN2O2. Its structure features a quinoline ring with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of quinoline compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives were as low as mg/mL against these pathogens, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | |

| This compound | E. coli | |

| Other derivatives | Klebsiella pneumoniae |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it inhibits the growth of various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines range from approximately 4.12 mM to 30.98 mM, suggesting that modifications in the structure can enhance its efficacy .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (mM) |

|---|---|

| HeLa | 30.98 |

| MCF-7 | 4.12 |

Antiviral Activity

The antiviral activity of this compound has garnered attention, particularly in light of recent viral outbreaks. Research indicates that quinoline derivatives can inhibit viral replication in certain cases, with studies showing promising results against influenza viruses. The mechanism involves interference with viral DNA synthesis and inhibition of specific viral enzymes .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- DNA Interference : The compound may inhibit DNA gyrase and topoisomerases, leading to bacterial cell death.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in viral replication.

- Cell Cycle Disruption : Its anticancer properties may stem from the disruption of cell cycle progression in cancerous cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of quinoline compounds, including this compound. These derivatives were tested for their biological activities, revealing that modifications at specific positions significantly enhanced their antimicrobial and anticancer activities .

Q & A

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) show degradation at pH >8 (hydrolysis of the carboxylic acid to carboxylate) or temperatures >100°C (decarboxylation). Storage at 2–8°C in amber vials under nitrogen atmosphere extends shelf life. Degradation products are monitored via HPLC-DAD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.